molecular formula C14H22BNO2 B13477179 2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13477179
M. Wt: 247.14 g/mol
InChI Key: YVXUPUSOTRASBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method is the palladium-catalyzed borylation of 2,5-dimethylaniline using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Various boron-containing species.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves the reactivity of the boron atom within the dioxaborolane ring. The boron atom can form reversible covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. The aniline moiety can also participate in various electrophilic aromatic substitution reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the dioxaborolane ring also imparts unique properties, making it a valuable intermediate in various synthetic applications.

Biological Activity

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 250.15 g/mol
  • CAS Number : 2758659

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with various biological targets. Notably, the presence of the dioxaborolane moiety is significant for its reactivity and potential as a boron-containing compound in medicinal applications.

Inhibition of Enzymatic Activity

Research indicates that compounds containing dioxaborolane groups can function as enzyme inhibitors. For instance, studies have shown that related compounds exhibit inhibitory effects on enzymes such as α-glucosidase and matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions .

Biological Assays and Findings

A series of biological assays have been conducted to assess the activity of this compound against various cell lines and microbial strains:

Assay Type Target IC50 (μM) Comments
Enzyme Inhibitionα-glucosidase3–11More potent than control compounds .
Cell ProliferationMDA-MB-231 (Breast Cancer)0.126Significant inhibition observed .
Antimicrobial ActivityMRSA4–8Weak activity noted .

Case Study 1: Anticancer Activity

In a study focusing on breast cancer treatment, this compound demonstrated potent inhibitory effects on the proliferation of MDA-MB-231 cells. The compound exhibited an IC50 value of 0.126μM0.126\,\mu M, indicating strong potential as an anticancer agent. Additionally, it showed a significant selectivity index over non-cancerous cells .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial properties against multidrug-resistant Staphylococcus aureus (MRSA). The compound displayed minimal inhibitory concentrations (MIC) ranging from 4μg/mL4\,\mu g/mL to 8μg/mL8\,\mu g/mL, suggesting that while it has some antibacterial activity, it may not be sufficient for therapeutic use without further modification or combination with other agents .

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C14H22BNO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3

InChI Key

YVXUPUSOTRASBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.